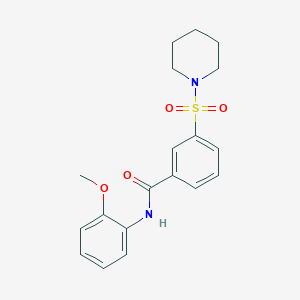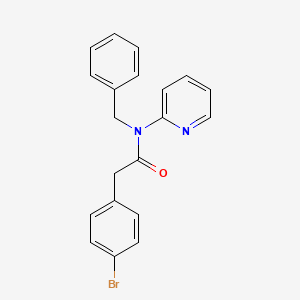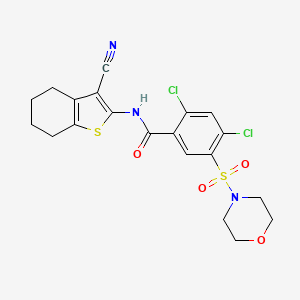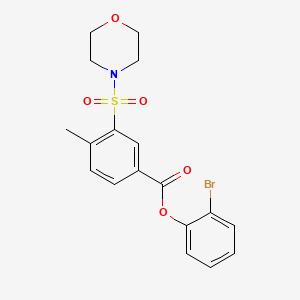
N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been shown to have promising effects in various biological systems, including the nervous and cardiovascular systems.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the nervous and cardiovascular systems. This compound has been shown to inhibit the activity of various enzymes and receptors, including acetylcholinesterase and adenosine receptors. Additionally, it has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. In the nervous system, it has been shown to increase dopamine levels and protect against oxidative stress and inflammation. In the cardiovascular system, it has been shown to improve cardiac function and reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its ability to target specific signaling pathways in biological systems and its potential therapeutic applications. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is to further investigate its therapeutic potential in various neurological and cardiovascular disorders, including Parkinson's disease, stroke, myocardial infarction, and heart failure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various biological systems. In particular, it has been shown to have promising effects in the nervous and cardiovascular systems. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, it has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-11-4-3-10-17(18)20-19(22)15-8-7-9-16(14-15)26(23,24)21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLTZAQBCIRMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3462325.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462329.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3462330.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462343.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3462363.png)
![2-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3462373.png)

![N-{[(diphenylmethyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B3462383.png)

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3462404.png)



